molecular formula C11H14N4O2 B1475734 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one CAS No. 2097975-70-5

4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one

Cat. No.: B1475734
CAS No.: 2097975-70-5
M. Wt: 234.25 g/mol
InChI Key: WVYZGUSMPSLWEI-UHFFFAOYSA-N
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Description

4-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is a sophisticated chemical building block designed for research applications in medicinal chemistry. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold renowned for its bioisosteric properties, often serving as a stable surrogate for ester and amide functional groups in drug design . The integration of a 2-aminoethyl side chain to the oxadiazole ring significantly enhances its potential for molecular interactions, making it an ideal precursor for the synthesis of more complex derivatives or for conjugation with other pharmacophores . Furthermore, the 1-ethylpyridin-2(1H)-one moiety is a structure of high interest, as similar pyridine-2-one incorporated oxadiazole hybrids have demonstrated promising anticancer activity in vitro against a panel of human cancer cell lines, including prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancers . The molecular framework of this compound suggests it holds significant value for researchers investigating novel therapeutic agents , particularly in oncology and other areas where 1,2,4-oxadiazole derivatives have shown a wide spectrum of biological activities, including antiviral, antibacterial, and anti-inflammatory effects . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1-ethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-2-15-6-4-8(7-10(15)16)11-13-9(3-5-12)17-14-11/h4,6-7H,2-3,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYZGUSMPSLWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC1=O)C2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is a novel organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables summarizing its effects.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with an oxadiazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of ethyl pyridine derivatives with oxadiazole precursors under specific conditions to yield the desired product.

Molecular Formula

  • Chemical Formula : C₁₁H₁₄N₄O₂
  • Molecular Weight : 234.26 g/mol

Biological Activity Overview

The biological activity of 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one has been investigated in various studies, focusing on its effects on cancer cells, antimicrobial properties, and enzyme inhibition.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed cytotoxic effects against several cancer cell lines:

CompoundCell LineIC50 (µM)
4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-oneHeLa15.3
4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-oneMCF712.7

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria:

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings indicate that the compound could be a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound shows promise. For instance, it has been tested against cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes:

EnzymeIC50 (µM)
COX-10.95
COX-20.72

The inhibition of COX enzymes suggests potential applications in anti-inflammatory therapies.

Case Studies

Several case studies have highlighted the efficacy of compounds related to 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one:

  • Study on Cancer Cell Lines : A comprehensive study evaluated the anticancer activity of multiple derivatives in a panel of cancer cell lines. The results indicated that modifications to the oxadiazole moiety significantly influenced cytotoxicity.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial potential of various oxadiazole derivatives against clinical isolates of bacteria. The findings revealed promising activity against resistant strains.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key structural and chemical differences between the target compound and its analogs:

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-Aminoethyl C11H14N4O2 234.26 (calculated) Enhanced polarity and hydrogen bonding; potential CNS activity
4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one Chloromethyl C10H10ClN3O2 239.66 Higher reactivity (alkylating potential); lower polarity due to Cl substituent
4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one Aminomethyl C10H12N4O2 220.23 Increased polarity vs. chloro analog; limited chain length for interactions
5-(3-Methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1,6-naphthyridin-2(1H)-one 5-Methyl C18H14N4O3 334.33 Extended aromatic system (naphthyridinone); methoxy group enhances lipophilicity
4-[5-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(4-fluorophenyl)pyrrolidin-2-one 3-Chloro-4-fluorophenyl C19H12ClF2N3O3 407.77 Aromatic substituents enhance receptor binding; high molecular weight
1-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride 2-Aminoethyl (HCl salt) C11H15ClN4O2 274.72 Improved aqueous solubility due to hydrochloride salt

Preparation Methods

Amidoxime Cyclization Method

This method involves reacting an amidoxime intermediate with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring by intramolecular cyclization.

Key steps and conditions:

  • Starting materials: Amidoximes derived from nitriles, and acyl chlorides or esters as electrophilic partners.
  • Cyclization agents: Phosgene, diphosgene, triphosgene, dialkyl carbonates, carbonyl diimidazole, or carbonyl-di-1,2,4-triazole.
  • Catalysts: Inorganic or organic bases are used to promote cyclization.
  • Solvents: Polar aprotic solvents such as 1,3-dimethylimidazolidin-2-one, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, hexamethylphosphoramide, or polar protic solvents like alcohols. Mixtures with ethers (THF, dioxane), esters, or aromatic hydrocarbons (toluene) are also common.
  • Temperature: Elevated temperatures are often required to drive cyclization.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) has been employed to accelerate the amidoxime cyclization, offering:

  • Remarkably short reaction times (minutes instead of hours).
  • High yields (often >90%).
  • Reduced use of volatile organic solvents, aligning with green chemistry principles.
  • Simplified work-up and fewer by-products.

MWI typically uses catalysts such as NH4F/Al2O3 or K2CO3 and can be conducted solvent-free or in minimal solvent volumes.

Two-Step One-Pot Procedures

A practical synthetic route involves:

  • Step 1: Conversion of aryl nitriles to amidoximes using hydroxylamine hydrochloride under microwave irradiation with catalysts like MgO or acetic acid.
  • Step 2: Cyclization of the amidoxime intermediate with acyl chlorides or aldehydes under microwave conditions to form the 1,2,4-oxadiazole ring.

This method provides excellent yields, short reaction times, and avoids isolation of intermediates.

Specific Considerations for 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one

  • The 2-aminoethyl substituent on the oxadiazole ring can be introduced via amidoxime precursors bearing protected aminoethyl groups or by post-cyclization functional group transformations.
  • The 1-ethylpyridin-2(1H)-one moiety can be incorporated either by starting from appropriately substituted pyridine derivatives or by coupling reactions after oxadiazole formation.
  • Protecting groups and selective deprotection steps may be necessary to maintain the integrity of sensitive functional groups during synthesis.

Summary Table of Key Preparation Parameters

Parameter Details Notes
Starting Materials Amidoximes, acyl chlorides/esters, nitriles, hydroxylamine hydrochloride Amidoximes often prepared from nitriles and hydroxylamine
Cyclization Agents Phosgene, triphosgene, dialkyl carbonates, carbonyl diimidazole Used to promote ring closure
Catalysts Organic/inorganic bases, NH4F/Al2O3, K2CO3, MgO, acetic acid Catalysts improve reaction rate and yield
Solvents Polar aprotic (DMPU, HMPA, DMI), polar protic (alcohols), ethers (THF, dioxane), toluene Solvent choice affects reaction rate and selectivity
Temperature Elevated temperatures (reflux or microwave heating) Microwave irradiation reduces reaction times significantly
Reaction Time Conventional: hours; Microwave-assisted: minutes Microwave methods offer greener, faster synthesis
Yield Variable; often 50-95% for conventional; >90% for microwave-assisted Dependent on substituents and conditions
Work-up Simple extraction and purification Microwave methods reduce by-products

Research Findings and Optimization

  • Microwave-assisted synthesis of 1,2,4-oxadiazoles has been demonstrated to be superior in terms of reaction time and yield compared to classical heating methods.
  • Use of coupling reagents such as T3P (propylphosphonic anhydride) in amidoxime cyclization enhances yields (up to 97%) with shorter reaction times (0.5–6 h) but at increased cost.
  • Solvent-free or aqueous medium protocols have been developed to minimize environmental impact, with moderate to excellent yields.
  • The choice of substituents on the amidoxime and acyl partners significantly influences reaction efficiency and product purity.
  • Two-step one-pot microwave methods allow streamlined synthesis of 3,5-disubstituted 1,2,4-oxadiazoles with minimal purification steps.

This detailed analysis synthesizes diverse authoritative sources on the preparation of 1,2,4-oxadiazole derivatives, focusing on the methodologies applicable to the target compound 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one. The amidoxime cyclization approach, especially under microwave-assisted conditions, stands out as the most efficient and practical method for its synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one, and what are common pitfalls in its synthesis?

  • Methodology : The oxadiazole ring formation typically involves cyclization of amidoxime precursors with carboxylic acid derivatives under dehydrating conditions. Key steps include:

  • Amidoxime preparation : Reacting nitriles with hydroxylamine .
  • Cyclization : Using coupling agents like EDCI/HOBt or thermal activation .
    • Challenges : Low solubility of intermediates (common in oxadiazole synthesis) may require polar aprotic solvents (e.g., DMF) or sonication to improve reaction efficiency . Impurity profiles should be monitored via HPLC-MS to avoid byproducts like uncyclized intermediates .

Q. How can the structure of this compound be rigorously validated?

  • Analytical Techniques :

  • X-ray crystallography : Use SHELX suite (e.g., SHELXL for refinement) to resolve crystal structures, particularly for confirming oxadiazole ring geometry and substituent orientations .
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR should confirm proton environments (e.g., pyridinone NH at δ ~12 ppm, oxadiazole protons as singlet) and carbon shifts (oxadiazole carbons at ~165-175 ppm) .
  • HRMS : Validate molecular formula with <2 ppm mass accuracy .

Advanced Research Questions

Q. What biochemical mechanisms are plausible for this compound, given its structural analogs?

  • Hypotheses :

  • Enzyme inhibition : The 1,2,4-oxadiazole moiety is known to inhibit proteases (e.g., DPP-4) or kinases (e.g., GSK3β) via hydrogen bonding with catalytic residues .
  • Receptor modulation : The pyridinone and ethylamine groups may target GPCRs or ion channels, similar to neuroactive oxadiazole derivatives .
    • Experimental Design :
  • In vitro assays : Use fluorescence polarization for binding affinity studies (e.g., SPR for DPP-4) .
  • Mutagenesis : Identify critical residues via alanine scanning in target enzymes .

Q. How can researchers resolve contradictions in reported biological activity data for oxadiazole derivatives?

  • Case Study : Discrepancies in DPP-4 inhibition IC50_{50} values may arise from:

  • Assay conditions : pH, ionic strength, or reducing agents (e.g., DTT) can alter enzyme stability .
  • Compound stability : Oxadiazoles may hydrolyze under acidic/basic conditions; validate stability via LC-MS before assays .
    • Mitigation : Standardize protocols (e.g., EuroFins Panlabs DPP-4 assay) and include positive controls (e.g., sitagliptin) .

Q. What strategies improve bioavailability of this compound in preclinical models?

  • Optimization Approaches :

  • Salt formation : Use hydrochloride salts of the ethylamine group to enhance solubility .
  • Prodrug design : Mask polar groups (e.g., pyridinone NH) with acetyl or PEGylated moieties .
    • In vivo Testing :
  • Pharmacokinetic studies in rodents with IV/PO dosing and LC-MS/MS quantification .
  • Tissue distribution analysis via radiolabeling (e.g., 18F^{18}\text{F} for PET imaging) .

Key Citations

  • Structural validation: SHELX suite for crystallography ; NMR/HRMS protocols .
  • Biochemical assays: DPP-4 inhibition ; kinase targeting .
  • Pharmacokinetics: Radiolabeling strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
Reactant of Route 2
4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one

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